4-bromo-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole
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Overview
Description
2-[4-BROMO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is a complex organic compound that features a pyrazole ring substituted with bromine, chlorine, and methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-BROMO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki-Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can target the halogen substituents, potentially replacing them with hydrogen atoms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Dehalogenated compounds.
Substitution: Compounds with new substituents replacing the halogen atoms.
Scientific Research Applications
2-[4-BROMO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for synthesizing potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it suitable for developing new materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-[4-BROMO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the methoxy group can influence its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-BROMO-1-(4-CHLOROPHENYL)-3-(2-METHOXYPHENYL)-1H-PYRAZOL-5-YL]PHENYL METHYL ETHER is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and physical properties. This uniqueness can be leveraged in designing compounds with tailored biological activities or material properties.
Properties
Molecular Formula |
C23H18BrClN2O2 |
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Molecular Weight |
469.8 g/mol |
IUPAC Name |
4-bromo-1-(4-chlorophenyl)-3,5-bis(2-methoxyphenyl)pyrazole |
InChI |
InChI=1S/C23H18BrClN2O2/c1-28-19-9-5-3-7-17(19)22-21(24)23(18-8-4-6-10-20(18)29-2)27(26-22)16-13-11-15(25)12-14-16/h3-14H,1-2H3 |
InChI Key |
ZIZHPNDJWJFQRW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(C(=NN2C3=CC=C(C=C3)Cl)C4=CC=CC=C4OC)Br |
Origin of Product |
United States |
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